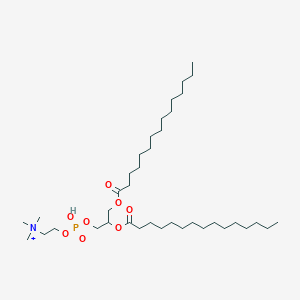![molecular formula C12H18N3+ B1228765 6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)
6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium is a carboxamidinium ion consisting of 2,3,4,5-tetrahydropyridinium having a (4-aminobenzyl)amino group at the 2-position. It has a role as an epitope.
Scientific Research Applications
1. Synthesis and Structural Analysis
- The compound has been used in the synthesis of new pentadentate ligands and their Co(III) complexes, providing insights into molecular structure and bonding configurations (Amadei et al., 1999).
2. Fluorescent Sensor Development
- A derivative of the compound has been utilized in the creation of a turn-on ESIPT-based fluorescent sensor for the detection of aluminum ions, which also has potential applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
3. Role in Cancer Chemotherapy
- An improved synthesis of a related compound, 6-(4-aminobenzyl)-1,4,8,11-tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid, which is used as a radionuclide carrier in cancer chemotherapy, has been reported (Moreau et al., 1997).
4. Chemical Synthesis and Structural Study
- The compound and its derivatives have been employed in various chemical syntheses, aiding in the understanding of molecular structures and reaction mechanisms. These syntheses include amino-dihydrophenanthridines and benzocchromans (Abramovitch et al., 1986).
5. Metal Organic Frameworks
- A related derivative was used in the self-assembly of tetrahedral metal organic cages, demonstrating applications in materials science (Yi et al., 2012).
properties
Product Name |
6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium |
|---|---|
Molecular Formula |
C12H18N3+ |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
N-[(4-aminophenyl)methyl]-2,3,4,5-tetrahydropyridin-1-ium-6-amine |
InChI |
InChI=1S/C12H17N3/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h4-7H,1-3,8-9,13H2,(H,14,15)/p+1 |
InChI Key |
FWTCHDHYLQERRE-UHFFFAOYSA-O |
SMILES |
C1CC[NH+]=C(C1)NCC2=CC=C(C=C2)N |
Canonical SMILES |
C1CC[NH+]=C(C1)NCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one](/img/structure/B1228687.png)

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanyl-propyl]amino]-2-phenyl-benzoyl]amino]-4-methyl-pentanoate](/img/structure/B1228691.png)





![(2S,3R,4S,5R,6S)-2-[[(6aR,10aR)-9-methyl-6a,10a-dihydro-6H-benzo[c]chromen-1-yl]oxy]-6-(1-hydroxy-1-methoxyethyl)-4-pentyloxane-3,4,5-triol](/img/structure/B1228702.png)


